

Commercial Availability and Technical Guide for 12-HETE-d8

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability of **12-HETE-d8**, a deuterated internal standard crucial for the accurate quantification of 12-hydroxyeicosatetraenoic acid (12-HETE). This document outlines commercially available products, provides detailed experimental protocols for its use in mass spectrometry-based assays, and illustrates the key signaling pathways involving 12-HETE.

Commercial Availability of 12-HETE-d8

12-HETE-d8 is readily available from several reputable suppliers of research biochemicals. It is primarily intended for use as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications. The deuterated standard allows for precise quantification of endogenous 12-HETE by correcting for sample loss during extraction and variations in instrument response.

Below is a summary of commercially available **12-HETE-d8** products:



Suppli er	Produ ct Name	Catalo g Numbe r	CAS Numbe r	Chemi cal Formul a	Molec ular Weight (g/mol)	Purity	Availa ble Sizes	Storag e
Cayma n Chemic al	(±)12- HETE- d8	31745	252517 5-25-9	C20H24 D8O3	328.5	≥98% (≥99% deutera ted forms d1-d8)	100 μg, 500 μg, 1 mg	-20°C
Bertin Bioreag ent	12(S)- HETE- d8	334570	84807- 90-9	C20H24 D8O3	328.5	Not specifie d	25 μg, 50 μg, 100 μg	-20°C (Shippe d on dry ice)
MedCh emExpr ess	12- HETE- d8	HY- 114251 S	Not specifie d	C20H24 D8O3	328.53	Not specifie d	100 μg, 500 μg, 1 mg	-20°C

Experimental Protocols

The use of **12-HETE-d8** as an internal standard is critical for the accurate and precise quantification of 12-HETE in biological samples. Below are detailed methodologies for sample preparation, extraction, and analysis using LC-MS/MS and GC-MS.

Quantification of 12-HETE in Plasma using LC-MS/MS

This protocol outlines a common procedure for the extraction and quantification of 12-HETE from plasma samples.

Materials:

- Plasma samples
- 12-HETE-d8 internal standard solution (e.g., 100 ng/mL in methanol)



- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid
- Hexane
- 2-Propanol
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- Nitrogen gas evaporator
- · Vortex mixer
- Centrifuge

Procedure:

- Sample Preparation:
 - Thaw frozen plasma samples on ice.
 - \circ To 200 μL of plasma in a glass tube, add 10 μL of the **12-HETE-d8** internal standard solution.[1]
 - Vortex briefly to mix.
- Protein Precipitation and Liquid-Liquid Extraction:
 - Add 1.0 mL of a solution of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).[1]
 - Vortex for 30 seconds.
 - Add 2.0 mL of hexane, vortex for 3 minutes, and centrifuge at 2000 x g for 5 minutes.
 - Transfer the upper hexane layer to a clean tube.



- Repeat the hexane extraction and combine the organic layers.
- Evaporate the solvent under a gentle stream of nitrogen.
- Solid Phase Extraction (SPE) Optional Cleanup Step:
 - Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.
 - Reconstitute the dried extract in 1 mL of 10% methanol and load it onto the SPE cartridge.
 - Wash the cartridge with 1 mL of 10% methanol to remove impurities.
 - Elute the analytes with 1 mL of methanol.
 - Dry the eluate under nitrogen.
- LC-MS/MS Analysis:
 - Reconstitute the final dried residue in 100 μL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid).[2]
 - Inject an appropriate volume (e.g., 10 μL) onto the LC-MS/MS system.

LC Conditions (Example):

- Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 μm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A linear gradient from 50% to 90% B over 40 minutes.[2]
- Flow Rate: 50 μL/min[2]
- Column Temperature: 40°C

MS/MS Conditions (Example):



- Ionization Mode: Negative Electrospray Ionization (ESI-)
- Multiple Reaction Monitoring (MRM) Transitions:
 - 12-HETE: m/z 319.2 -> 179.1[2]
 - 12-HETE-d8: m/z 327.1 -> 184.0[2]
- Collision Energy and other parameters: Optimize for the specific instrument used.

Quantification of 12-HETE using GC-MS

This protocol involves derivatization to increase the volatility of the analyte for GC-MS analysis.

Materials:

- Biological sample (e.g., tissue homogenate)
- 12-HETE-d8 internal standard
- Extraction solvents (e.g., hexane, ethyl acetate)
- Triphenylphosphine (for reduction of hydroperoxides)
- Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA)
- Anhydrous sodium sulfate
- Nitrogen gas evaporator

Procedure:

- Extraction and Reduction:
 - Homogenize the tissue sample in a suitable buffer.
 - Add the 12-HETE-d8 internal standard.
 - Extract the lipids using a solvent system like hexane:isopropanol.



 Reduce any hydroperoxy-eicosatetraenoic acids (HPETEs) to their corresponding HETEs by adding triphenylphosphine.[3]

Purification:

 Perform solid-phase extraction as described in the LC-MS/MS protocol to purify the HETE fraction.

Derivatization:

- o Dry the purified sample under nitrogen.
- Add the derivatizing agent (e.g., BSTFA) and incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether derivatives.[3]

GC-MS Analysis:

Inject the derivatized sample into the GC-MS system.

GC-MS Conditions (Example):

• Column: A non-polar capillary column (e.g., DB-5ms)

Carrier Gas: Helium

Injection Mode: Splitless

- Temperature Program: Start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 280°C) to elute the analytes.
- Ionization: Electron Impact (EI)
- Selected Ion Monitoring (SIM): Monitor characteristic ions for the TMS derivatives of 12-HETE and 12-HETE-d8. For example, for the methyl ester, TMS ether derivative of 12-HETE, a characteristic ion is m/z 301.[3]

Signaling Pathways Involving 12-HETE

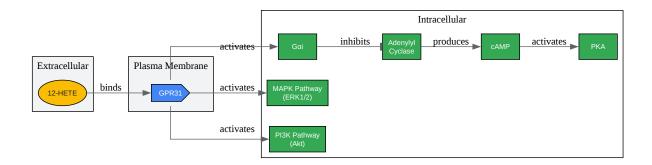


12-HETE is a bioactive lipid mediator that exerts its effects by binding to specific cell surface receptors, primarily the G protein-coupled receptor 31 (GPR31).[4] This interaction triggers a cascade of intracellular signaling events that are implicated in various physiological and pathological processes, including cancer progression and inflammation.

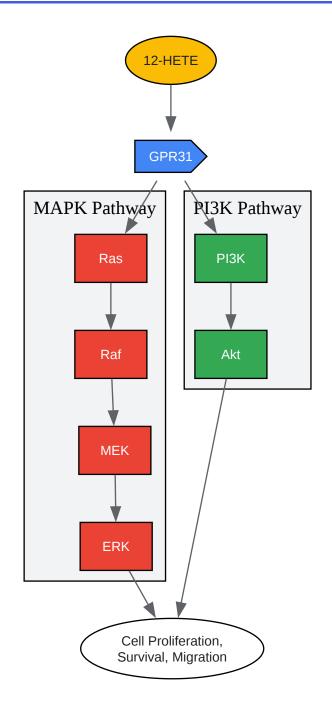
12-HETE/GPR31 Signaling Pathway

The binding of 12(S)-HETE to its receptor GPR31 initiates signaling through Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of Protein Kinase A (PKA). Furthermore, GPR31 activation can trigger downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways.









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